molecular formula C17H26N2O3 B13151161 Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B13151161
M. Wt: 306.4 g/mol
InChI Key: SMOIHRHTDLRGDJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate is a valuable N-Boc-protected piperidine derivative designed for advanced pharmaceutical research and development. Its structure, featuring a protected amine and a methoxyphenyl moiety, makes it a versatile chiral building block for constructing more complex bioactive molecules. Such heterocyclic amino acid derivatives are critical intermediates in diversity-oriented synthesis for creating DNA-encoded libraries and discovering new therapeutic agents . Piperidine-based scaffolds are extensively investigated in medicinal chemistry for their ability to inhibit various biological targets; for instance, similar compounds have shown potent activity as inhibitors of influenza virus replication and as agonists for targets like the GPR119 receptor for treating metabolic diseases . Furthermore, the piperidine core is a key structural element in developing inhibitors for the NLRP3 inflammasome, a target for inflammatory and autoimmune diseases . This compound provides researchers with a high-purity intermediate to efficiently explore novel structures in drug discovery programs.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-12(14(18)11-19)13-7-5-6-8-15(13)21-4/h5-8,12,14H,9-11,18H2,1-4H3

InChI Key

SMOIHRHTDLRGDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2OC

Origin of Product

United States

Chemical Reactions Analysis

Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides[][3].

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines[3][3].

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties and applications. Key analogs include:

Table 1: Substituent Variations and Their Impacts
Compound Name Substituent Position/Type Molecular Weight (g/mol) Physical State Key Properties/Applications Reference
tert-Butyl 3-amino-4-(3-methoxyphenyl)- 3-OCH₃ 294.36 Light yellow solid Enhanced hydrogen bonding; potential drug scaffold
tert-Butyl 3-amino-4-(4-fluorophenyl)- 4-F 294.36 Not reported Increased lipophilicity; medicinal chemistry applications
tert-Butyl 3-amino-4-(4-methylphenyl)- 4-CH₃ 275.39 Not reported Steric hindrance from methyl group; intermediate synthesis
tert-Butyl 4-(2,4,5-trifluorostyryl)- 2,4,5-F (styryl) 328.81 Yellow crystals Conformational flexibility; stereoselective activity studies
tert-Butyl 4-cyano-4-(pyridin-2-yl)- Pyridin-2-yl + CN Not reported Not reported Electron-withdrawing cyano group; diverse reactivity

Key Observations :

  • Electron-donating groups (e.g., 2-OCH₃, 3-OCH₃) improve solubility in polar solvents through hydrogen bonding .
  • Halogenated analogs (e.g., 4-F, 2,4,5-F) exhibit increased lipophilicity, favoring membrane permeability in drug design .

Functional Group Modifications on the Piperidine Core

Table 2: Core Modifications and Their Effects
Compound Name Core Modification Molecular Weight (g/mol) Notable Feature Reference
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole at 3-position Not reported Antidiabetic activity (IC₅₀ = 7.12 μM)
tert-Butyl 3-formylpiperidine-1-carboxylate Aldehyde at 3-position Not reported Reactive intermediate for styryl synthesis
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)- Hydroxy-pyridinyl group Not reported Chelation potential; metal coordination studies

Key Observations :

  • Tetrazole-containing analogs demonstrate biological activity (e.g., antidiabetic) due to carboxylate-like properties .
  • Aldehyde groups serve as versatile intermediates for further functionalization (e.g., styryl derivatives) .

Biological Activity

Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C15H23N2O3
  • Molecular Weight : 277.36 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with an amino group and a methoxyphenyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing methodologies such as click chemistry to enhance yields and reduce reaction times. For example, one study demonstrated the synthesis of related piperidine derivatives with high yields using a one-pot approach that could be adapted for this compound .

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various pharmacological activities, including:

  • GPR119 Agonism : GPR119 is a G-protein coupled receptor involved in glucose homeostasis. Compounds targeting this receptor have shown promise in treating type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and improving glucose tolerance .
  • Anticancer Activity : Piperidine derivatives have been explored for their anticancer properties. Some studies reported that modifications in the piperidine structure could lead to enhanced cytotoxicity against various cancer cell lines .

Case Studies

  • GPR119 Activation : A study evaluated novel piperazine and piperidine derivatives for their ability to activate GPR119. Among the tested compounds, several demonstrated significant binding affinity and activation potential, suggesting that this compound may also possess similar properties .
  • Neuroprotective Effects : Another investigation focused on related compounds' neuroprotective effects against amyloid beta-induced toxicity in astrocytes. The results indicated that certain derivatives could reduce inflammatory markers and improve cell viability, hinting at potential applications in neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
GPR119 AgonismEnhances insulin secretion; potential for T2DM treatment
Anticancer ActivityInduces apoptosis in cancer cell lines
NeuroprotectionReduces toxicity in astrocytes; anti-inflammatory effects

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